molecular formula C12H19N5 B14623588 2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile CAS No. 59000-75-8

2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile

Cat. No.: B14623588
CAS No.: 59000-75-8
M. Wt: 233.31 g/mol
InChI Key: LBHYGKQDEAHGQV-UHFFFAOYSA-N
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Description

2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family This compound is characterized by the presence of diethylamino and methylamino groups attached to a pyridine ring, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanopyridine with diethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
  • Pyridine-3-carbonitrile derivatives

Uniqueness

2-(Diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile is unique due to the presence of both diethylamino and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

59000-75-8

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

2-(diethylamino)-4,6-bis(methylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C12H19N5/c1-5-17(6-2)12-9(8-13)10(14-3)7-11(15-4)16-12/h7H,5-6H2,1-4H3,(H2,14,15,16)

InChI Key

LBHYGKQDEAHGQV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=CC(=N1)NC)NC)C#N

Origin of Product

United States

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